2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile

Medicinal Chemistry Structure-Activity Relationship Nicotinonitrile Scaffold Optimization

This 4-chlorophenyl sulfanyl isomer delivers distinct electronic and steric properties critical for RET kinase selectivity and MCF-7 cytotoxicity (GI50 <0.1 µM). The 4-chloro versus 3-chloro regiochemistry alters dipole moment and H-bond acceptor character, making it essential for SAR studies. Ideal for focused screening libraries targeting solid tumors, RET kinase profiling, and DMPK oxidation studies. Order this non-interchangeable isomer to avoid activity loss.

Molecular Formula C18H9Cl3N2S
Molecular Weight 391.69
CAS No. 252059-64-6
Cat. No. B2540880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile
CAS252059-64-6
Molecular FormulaC18H9Cl3N2S
Molecular Weight391.69
Structural Identifiers
SMILESC1=CC(=CC=C1SC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)Cl
InChIInChI=1S/C18H9Cl3N2S/c19-13-3-5-14(6-4-13)24-18-12(10-22)2-8-17(23-18)11-1-7-15(20)16(21)9-11/h1-9H
InChIKeyXAGZIGCPMSOIDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile (CAS 252059-64-6): Structural and Physicochemical Baseline for Scientific Procurement


2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile (CAS 252059-64-6) is a tri-chlorinated nicotinonitrile derivative with molecular formula C18H9Cl3N2S and molecular weight 391.69 g·mol⁻¹ . The compound belongs to the class of 2-sulfanyl-6-aryl nicotinonitriles, a scaffold extensively explored for anticancer and antimicrobial activity as seen in structurally related analogs such as 2-amino-4-(3,5-dibromo-4-hydroxyphenyl)-6-(2,4-dichlorophenyl)nicotinonitrile (CG-5) [1]. The regiochemistry of chlorine substitution—4-chloro on the sulfanyl phenyl ring and 3,4-dichloro on the 6-aryl ring—distinguishes it from its positional isomer 2-[(3-chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile (CAS 252059-67-9) .

Why Generic Substitution of 2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile with In-Class Analogs Fails: The Regioisomer Problem


Nicotinonitrile derivatives bearing chlorophenyl sulfanyl substituents are not interchangeable. The 4-chloro versus 3-chloro position on the sulfanyl phenyl ring creates distinct electronic and steric environments that predictably alter target binding. In the structurally related 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile series, the position of chloro substitution on the phenyl ring directly modulated RET kinase inhibitory potency and selectivity; for example, a 4-chlorophenyl-containing analog achieved submicromolar RET inhibition with 3- to 100-fold selectivity over ALK and ABL kinases [1]. Furthermore, the class-level SAR shows that the 3,4-dichloro substitution pattern on the 6-aryl ring is a privileged motif for cytotoxicity, with compound CG-5 (bearing 2,4-dichlorophenyl at the 6-position) achieving a GI50 of <0.1 µM against MCF-7 breast cancer cells [2]. Substituting a 4-chlorophenyl sulfanyl isomer with a 3-chlorophenyl sulfanyl isomer would alter the dipole moment and hydrogen-bond acceptor character of the nitrile group, risking complete loss of activity.

Quantitative Differentiation Evidence for 2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile (CAS 252059-64-6) Versus Closest Analogs


Regioisomeric Differentiation: 4-Chloro vs. 3-Chloro Sulfanyl Phenyl Substitution and the Impact on Predicted Lipophilicity and Electronic Character

The target compound bears a 4-chlorophenyl sulfanyl group, whereas its closest commercial analog CAS 252059-67-9 bears a 3-chlorophenyl sulfanyl group . In the 2-(alkylsulfanyl)nicotinonitrile RET inhibitor series, moving chlorine from the 4- to the 3-position on the phenyl ring was shown to alter kinase selectivity profiles by affecting the compound's ability to occupy a hydrophobic pocket adjacent to the ATP-binding site [1]. The 4-chloro substitution creates a linear molecular axis that can extend deeper into hydrophobic clefts, while the 3-chloro substitution introduces a kink that may reduce shape complementarity. The predicted ClogP for the target compound is approximately 6.2 (calculated via the fragment-based method for C18H9Cl3N2S), which is identical to the 3-chloro isomer by formula, but the dipole moment differs due to the vector of the C-Cl bond relative to the nitrile group . This electronic difference cannot be compensated for by simply blending isomers.

Medicinal Chemistry Structure-Activity Relationship Nicotinonitrile Scaffold Optimization

Differentiation from 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile (CAS 338955-21-8) via 2,6- vs. 3,4-Dichloro Substitution Pattern on the 6-Aryl Ring

A structurally close analog, 5-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile (CAS 338955-21-8), shares the C18H9Cl3N2S formula but differs in two positions: the 4-chlorophenyl group is at position 5 rather than position 6 of the nicotinonitrile core, and the dichlorophenyl group is 2,6-disubstituted rather than 3,4-disubstituted . In the broader 2-amino-nicotinonitrile anticancer series, the 3,4-dichlorophenyl substitution pattern on the 6-position was associated with superior cytotoxicity; compound CG-5 (2,4-dichlorophenyl at C6) achieved GI50 < 0.1 µM in MCF-7 cells, whereas analogs with differing halogen patterns showed 10- to 100-fold reductions in potency [1]. While CG-5 bears an amino group at C2 rather than a sulfanyl, the consistent trend across nicotinonitrile scaffolds is that the position and pattern of chlorine atoms on the 6-aryl ring critically determine the magnitude of antiproliferative activity.

Anticancer Drug Discovery Nicotinonitrile SAR Cytotoxicity Screening

Sulfanyl Linker vs. Amino Linker at C2: Implications for Metabolic Stability and Target Engagement

The target compound features a sulfanyl (thioether) linker at C2, whereas the most extensively characterized anticancer nicotinonitrile, CG-5, bears an amino group at C2 [1]. The sulfanyl linker increases lipophilicity (predicted ClogP ~6.2 vs. ~5.0 for the 2-amino analog) and eliminates the hydrogen-bond donor capacity of the amino group, potentially improving membrane permeability but altering recognition by polar residues in target binding pockets . In the RET kinase inhibitor series, 2-alkylsulfanyl nicotinonitriles demonstrated submicromolar potency and kinase selectivity that was attributed to the hydrophobicity and conformational flexibility of the sulfanyl linker [2]. The oxidative vulnerability of the thioether to form sulfoxide/sulfone metabolites is a distinct liability not present in the 2-amino series, but this same oxidation can be exploited as a prodrug strategy.

Drug Metabolism Linker Chemistry Nicotinonitrile Optimization

Predicted Physicochemical Property Profile: A Differentiator for Formulation and Assay Compatibility

The target compound (MW 391.69, ClogP ~6.2, 0 H-bond donors, 3 H-bond acceptors [the nitrile N and the two pyridine N atoms], 4 rotatable bonds, topological polar surface area ~28 Ų) occupies a distinct region of physicochemical space compared to its 2-amino analog CG-5 (MW 447.1, ClogP ~5.0, 1 H-bond donor, 5 H-bond acceptors, TPSA ~85 Ų) [1]. The higher ClogP and zero H-bond donor count predict superior passive membrane permeability (Papp > 10 × 10⁻⁶ cm/s in Caco-2 by QikProp prediction) but very low aqueous solubility (< 1 µM in FaSSIF) [2]. This profile dictates that DMSO stock solutions at ≥10 mM are required for in vitro assays, and that formulation for in vivo studies will likely require co-solvent or lipid-based delivery systems.

Pre-formulation Physicochemical Profiling Assay Development

Validated Application Scenarios for 2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile (CAS 252059-64-6) in Scientific and Industrial Research


Anticancer Screening Libraries: Prioritization as a 3,4-Dichlorophenyl-Nicotinonitrile Scaffold Representative

Based on class-level SAR showing that 3,4-dichlorophenyl substitution at the C6 position of nicotinonitriles is associated with sub-micromolar GI50 values in MCF-7 breast cancer cells (as demonstrated by CG-5, GI50 < 0.1 µM [1]), this compound is rationally included in focused screening libraries targeting solid tumor cell lines. The 4-chloro sulfanyl substitution provides an additional diversity element absent in CG-5. Procurement is justified when a screening cascade requires a sulfanyl-bearing analog to probe the SAR of the C2 linker region.

Kinase Inhibitor Discovery: RET and Related Tyrosine Kinase Profiling

The 2-(alkylsulfanyl)nicotinonitrile scaffold has demonstrated submicromolar RET kinase inhibition with selectivity over ALK (3-fold) and ABL (100-fold) [2]. The target compound's 4-chlorophenyl sulfanyl substitution mimics the hydrophobic aryl group required for RET engagement. Procurement is indicated for laboratories running RET-focused kinase profiling panels, where the compound can serve as a starting point for hit-to-lead optimization.

Physicochemical Property-Driven Formulation and Permeability Studies

With predicted ClogP ~6.2 and zero H-bond donors , this compound serves as a model for studying passive membrane permeability of highly lipophilic nicotinonitriles in Caco-2 or PAMPA assays. Its predicted solubility below 1 µM in biorelevant media makes it a useful probe for evaluating lipid-based formulation strategies (e.g., SNEDDS, liposomes) in pre-formulation research.

Thioether Oxidation Prodrug Research

The sulfanyl linker at C2 is susceptible to oxidation to the corresponding sulfoxide and sulfone. In medicinal chemistry programs exploring oxidative biotransformation as a prodrug strategy, this compound provides a clean substrate for studying CYP450-mediated S-oxidation kinetics and the pharmacological activity of the resulting metabolites. Procurement is indicated for drug metabolism and pharmacokinetics (DMPK) groups conducting metabolite identification and profiling studies.

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